5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)-
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Overview
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- is a heterocyclic compound that belongs to the class of triazolopurines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a purine moiety, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted purine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, to promote the reaction.
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like DMSO, ethanol, or acetonitrile.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- has shown promise in various assays. It can act as an enzyme inhibitor, affecting biochemical pathways and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agricultural sector as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl-
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 7-bromo-9-butyl-8,9-dihydro-3-methyl-
Uniqueness
Compared to similar compounds, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the thienyl group, for example, may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
CAS No. |
135445-73-7 |
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Molecular Formula |
C14H14N6OS |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
9-methyl-6-propyl-3-thiophen-2-yl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C14H14N6OS/c1-3-6-19-12-10(18(2)8-15-12)13-17-16-11(20(13)14(19)21)9-5-4-7-22-9/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
BJWZTWHXLPIJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CS4)N(C=N2)C |
Origin of Product |
United States |
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